Cas no 2172267-53-5 (3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(3-Bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized fluorinated building block used in peptide synthesis and organic chemistry applications. The compound features a bromomethyl-substituted thiophene moiety, offering reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. The propanoic acid terminus provides a carboxylate handle for conjugation or further derivatization. This reagent is particularly valuable in medicinal chemistry and materials science for constructing complex heterocyclic scaffolds with precise stereochemical control. Its stability under typical SPPS conditions makes it suitable for automated synthesis workflows.
3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2172267-53-5 structure
Product name:3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2172267-53-5
MF:C23H20BrNO4S
MW:486.378204345703
CID:6069681
PubChem ID:165481989

3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1285442
    • 3-(3-bromo-5-methylthiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 2172267-53-5
    • Inchi: 1S/C23H20BrNO4S/c1-13-10-19(24)22(30-13)20(11-21(26)27)25-23(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,18,20H,11-12H2,1H3,(H,25,28)(H,26,27)
    • InChI Key: ILAWMBMSJFXCDZ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)SC=1C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 485.02964g/mol
  • Monoisotopic Mass: 485.02964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 4.9

3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1285442-1000mg
3-(3-bromo-5-methylthiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2172267-53-5
1000mg
$2002.0 2023-10-01
Enamine
EN300-1285442-500mg
3-(3-bromo-5-methylthiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2172267-53-5
500mg
$1922.0 2023-10-01
Enamine
EN300-1285442-10000mg
3-(3-bromo-5-methylthiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2172267-53-5
10000mg
$8611.0 2023-10-01
Enamine
EN300-1285442-1.0g
3-(3-bromo-5-methylthiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2172267-53-5
1g
$0.0 2023-06-07
Enamine
EN300-1285442-50mg
3-(3-bromo-5-methylthiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2172267-53-5
50mg
$1682.0 2023-10-01
Enamine
EN300-1285442-100mg
3-(3-bromo-5-methylthiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2172267-53-5
100mg
$1761.0 2023-10-01
Enamine
EN300-1285442-5000mg
3-(3-bromo-5-methylthiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2172267-53-5
5000mg
$5807.0 2023-10-01
Enamine
EN300-1285442-2500mg
3-(3-bromo-5-methylthiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2172267-53-5
2500mg
$3925.0 2023-10-01
Enamine
EN300-1285442-250mg
3-(3-bromo-5-methylthiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2172267-53-5
250mg
$1841.0 2023-10-01

3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature

Additional information on 3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Comprehensive Analysis of 3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2172267-53-5)

The compound 3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2172267-53-5) is a specialized organic molecule with significant applications in pharmaceutical research and peptide synthesis. Its unique structure, featuring a thiophene ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of novel therapeutics. Researchers are increasingly interested in this compound due to its potential role in drug discovery and bioconjugation techniques.

One of the most searched topics in organic chemistry is the use of Fmoc-protected amino acids, and this compound fits perfectly into that category. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to its efficiency in producing peptides for cancer research and immunotherapy. The presence of the bromo substituent on the thiophene ring further enhances its reactivity, allowing for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira, which are critical in medicinal chemistry.

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in personalized medicine and biopharmaceuticals. The compound 3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2172267-53-5) is often discussed in forums and research papers focusing on peptide modifications and protein engineering. Its compatibility with automated synthesizers makes it a preferred choice for high-throughput screening in drug development pipelines.

Another trending topic in chemical research is the exploration of heterocyclic compounds for their bioactive properties. The thiophene moiety in this molecule is particularly noteworthy, as it is a common scaffold in FDA-approved drugs targeting central nervous system (CNS) disorders and anti-inflammatory agents. Researchers are investigating whether derivatives of this compound could exhibit enhanced pharmacokinetics or reduced toxicity, which are key considerations in modern pharmacology.

From a synthetic chemistry perspective, the compound’s carboxylic acid functionality allows for further derivatization, making it a versatile building block for structure-activity relationship (SAR) studies. This aligns with the growing interest in fragment-based drug design, where small molecules like this are used to optimize binding affinity and selectivity. Laboratories specializing in high-performance liquid chromatography (HPLC) and mass spectrometry often analyze this compound to ensure purity and stability, which are critical for preclinical studies.

Environmental and green chemistry considerations are also shaping the discourse around such compounds. Researchers are exploring solvent-free or catalytic methods to synthesize derivatives of 3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, aiming to reduce waste and energy consumption. This reflects the broader shift toward sustainable chemistry practices in the pharmaceutical industry.

In summary, 3-(3-bromo-5-methylthiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2172267-53-5) is a multifaceted compound with applications spanning peptide synthesis, drug discovery, and material science. Its relevance to current research trends, such as personalized medicine and green chemistry, ensures its continued importance in scientific literature and industrial applications. As the field evolves, this compound is likely to remain a subject of interest for chemists and biologists alike.

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